An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(methylthio)benzoic acid is a fascinating small molecule with potential applications in medicinal chemistry and drug discovery. Its structure, which combines a fluorinated benzoic acid scaffold with a methylthio group, suggests a unique profile of physicochemical properties that could be advantageous for developing novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Similarly, the methylthio group can serve as a versatile functional handle and influence a molecule's electronic properties and lipophilicity.[4][5][6]
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-4-(methylthio)benzoic acid. In the absence of extensive experimentally determined data for this specific molecule, this guide will leverage data from its close structural analogues, 3-Fluorobenzoic acid and 4-(Methylthio)benzoic acid, to provide well-grounded estimations. Furthermore, we will delve into the established experimental protocols for determining these crucial parameters and discuss the utility of computational prediction methods.
Molecular Structure and Key Physicochemical Properties
The foundational step in understanding the behavior of any compound is to analyze its structure and predict its fundamental physicochemical characteristics.
Chemical Structure:
A comprehensive search of chemical databases and literature reveals a scarcity of experimentally determined physicochemical data for 3-Fluoro-4-(methylthio)benzoic acid. However, by examining its constituent parts and closely related analogues, we can construct a reliable estimated profile.
| Property | Estimated Value | Data from Analogues | Rationale for Estimation |
| Molecular Formula | C₈H₇FO₂S | - | Derived from the chemical structure. |
| Molecular Weight | 186.21 g/mol | - | Calculated from the molecular formula. |
| Melting Point (°C) | 175 - 190 | 3-Fluorobenzoic acid: 122-124 °C[4] 4-(Methylthio)benzoic acid: 192-196 °C[] 3-Fluoro-4-methylbenzoic acid: 169-171 °C[1] | The introduction of the methylthio group is expected to significantly increase the melting point compared to 3-fluorobenzoic acid due to increased molecular weight and potential for intermolecular interactions. The value is likely to be closer to that of 4-(methylthio)benzoic acid. |
| Boiling Point (°C) | > 300 | 4-(Methylthio)benzoic acid: ~336 °C (estimated)[8] | Due to the high melting point and the presence of a carboxylic acid group capable of strong hydrogen bonding, the boiling point is expected to be high. |
| pKa | 3.5 - 4.0 | 3-Fluorobenzoic acid: 3.86[9] 4-(Methylthio)benzoic acid: ~4.1 (estimated from similar compounds) | The electron-withdrawing nature of the fluorine at the meta position will lower the pKa (increase acidity) compared to benzoic acid (pKa ~4.2). The methylthio group at the para position is weakly electron-donating, which would slightly increase the pKa. The fluorine's effect is likely to be dominant. |
| logP | 2.5 - 3.0 | 3-Fluorobenzoic acid: 2.2[9] 4-(Methylthio)benzoic acid: 2.7[10] 3-Fluoro-4-methylbenzoic acid: 2.5[11] | The methylthio group will increase the lipophilicity compared to 3-fluorobenzoic acid. The combined effect of the fluoro and methylthio groups is expected to result in a logP value slightly higher than that of 3-fluoro-4-methylbenzoic acid. |
| Aqueous Solubility | Poorly soluble | 3-Fluorobenzoic acid: Sparingly soluble[12] | The relatively high estimated logP and the crystalline nature suggested by the high estimated melting point indicate that the compound will have low solubility in water. |
| Organic Solvent Solubility | Soluble in polar organic solvents | Benzoic acid is soluble in solvents like ethanol, acetone, and dioxane.[13][14] | Like its parent compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. |
In-depth Analysis and Experimental Protocols
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.
Expertise & Experience: The acidity of the carboxylic acid group in 3-Fluoro-4-(methylthio)benzoic acid is primarily influenced by the electron-withdrawing inductive effect of the meta-fluorine atom. This effect stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa compared to unsubstituted benzoic acid. The para-methylthio group has a weaker, slightly electron-donating effect through resonance, which would tend to slightly decrease acidity. The net effect is a predicted pKa lower than that of benzoic acid.
Experimental Protocol: Potentiometric Titration
This is a robust and widely used method for pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of 3-Fluoro-4-(methylthio)benzoic acid and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) if its aqueous solubility is low. Dilute with deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the resulting sigmoid curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Trustworthiness: This method is self-validating as the shape of the titration curve provides a clear indication of a monoprotic acid, and the sharpness of the inflection point reflects the accuracy of the equivalence point determination.
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.
Expertise & Experience: The presence of both a polar carboxylic acid group and nonpolar aromatic ring, fluorine, and methylthio groups gives 3-Fluoro-4-(methylthio)benzoic acid an amphiphilic character. The methylthio group is expected to contribute significantly to its lipophilicity.
Experimental Protocol: Shake-Flask Method
This is the "gold standard" method for experimental logP determination.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a buffer solution with a pH at least 2 units below the estimated pKa of the compound (e.g., pH 2.0) to ensure the compound is in its neutral form. Saturate n-octanol with this buffer and the buffer with n-octanol by shaking them together and allowing them to separate.
-
Partitioning: Dissolve a known amount of 3-Fluoro-4-(methylthio)benzoic acid in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Trustworthiness: Performing the experiment in triplicate and ensuring that the total amount of compound recovered from both phases is close to the initial amount added validates the experimental results.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Expertise & Experience: Given the estimated high melting point and logP, 3-Fluoro-4-(methylthio)benzoic acid is expected to have low aqueous solubility. Its solubility will also be pH-dependent due to the ionizable carboxylic acid group.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(methylthio)benzoic acid to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Trustworthiness: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of the remaining solid by techniques like X-ray powder diffraction can verify that the solid form has not changed during the experiment.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational models provide a valuable alternative for estimating physicochemical properties.[][8]
-
pKa Prediction: Quantitative Structure-Activity Relationship (QSAR) models and software packages can predict pKa based on the electronic effects of substituents.[12][15][16][17] These models often utilize Hammett-type equations or more complex machine learning algorithms.
-
logP Calculation: Numerous in silico methods exist for calculating logP, ranging from fragment-based approaches (e.g., cLogP) to property-based methods.[14][18][19][20][21] These methods deconstruct the molecule into fragments with known lipophilicity contributions and sum them up to estimate the logP of the entire molecule.
-
Solubility Prediction: Predicting solubility is more complex as it depends on both lipophilicity and the energy of the crystal lattice. General Solubility Equations (GSE) and more advanced machine learning models can provide estimates.[10][22][23][24][25]
It is crucial to recognize that these are predictions and should be used as a guide for experimental design rather than a substitute for empirical data.
Synthesis and Potential Applications
Plausible Synthetic Route:
A likely synthetic route to 3-Fluoro-4-(methylthio)benzoic acid would involve the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzoic acid or 3-fluoro-4-iodobenzoic acid, with a methylthiolate source.[26][27][28] Alternatively, a multi-step synthesis starting from a more readily available starting material like 2-fluoro-4-bromotoluene could be envisioned.[17][29][30]
Relevance in Drug Discovery:
The structural motifs present in 3-Fluoro-4-(methylthio)benzoic acid are of significant interest in medicinal chemistry.
-
Fluorinated Benzoic Acids: These are common building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The fluorine atom can enhance binding to target proteins and improve metabolic stability.[13][31]
-
Aryl Thioethers: The methylthio group can participate in various biological interactions and serves as a synthetic handle for further molecular modifications. In some cases, thioethers have been shown to be important for biological activity.[32]
Given these characteristics, 3-Fluoro-4-(methylthio)benzoic acid represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.
Conclusion
References
-
Grokipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved February 17, 2026, from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved February 17, 2026, from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 17, 2026, from [Link]
-
AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved February 17, 2026, from [Link]
-
Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(Methylthio)benzoic acid. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved February 17, 2026, from [Link]
-
Semantic Scholar. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved February 17, 2026, from [Link]
-
ASCCT. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Retrieved February 17, 2026, from [Link]
-
ACS Omega. (2020, November 30). Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics. Retrieved February 17, 2026, from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved February 17, 2026, from [Link]
-
YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 17, 2026, from [Link]
-
PubMed. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved February 17, 2026, from [Link]
-
Wiley Online Library. (2025, August 7). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Retrieved February 17, 2026, from [Link]
-
MDPI. (2024, May 24). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Retrieved February 17, 2026, from [Link]
-
Chemaxon. (n.d.). LogP and logD calculations. Retrieved February 17, 2026, from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved February 17, 2026, from [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved February 17, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 17, 2026, from [Link]
-
MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved February 17, 2026, from [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved February 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Methylation Effect in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Wordpress. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Retrieved February 17, 2026, from [Link]
-
PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (n.d.). Hypoglycemic Activity of a Series of α-Alkylthio and α-Alkoxy Carboxylic Acids Related to Ciglitazone. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemneo.com [chemneo.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 9. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
- 12. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. optibrium.com [optibrium.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 22. Predicting Solubility | Rowan [rowansci.com]
- 23. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. echemi.com [echemi.com]
- 26. Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 29. prepchem.com [prepchem.com]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 31. pharmacyjournal.org [pharmacyjournal.org]
- 32. pubs.acs.org [pubs.acs.org]
